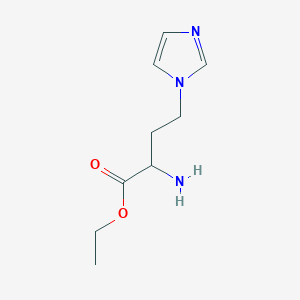

Ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-4-(1H-imidazol-1-yl)butanoate is a specialized organic compound featuring an amino group at the 2-position of a butanoate ester backbone and a 1H-imidazol-1-yl substituent at the 4-position. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, confers unique electronic and hydrogen-bonding properties, making this compound of interest in pharmaceutical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

Ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate is a building block for synthesizing complex molecules and studying reaction mechanisms. The compound's imidazole ring, similar to that of histidine, makes it useful in biochemical studies and enzyme research.

Chemistry this compound is used as a building block in the synthesis of more complex molecules and the study of reaction mechanisms.

Biology Due to the similarity of the compound’s imidazole ring to histidine, it can be applied to biochemical studies and enzyme research.

Industry this compound can be used in the production of agrochemicals, dyes, and other functional materials.

Potential Therapeutic Applications

Research suggests that this compound may interact with biological targets, such as enzymes and receptors involved in disease processes. Its structural similarity to amino acids suggests it could mimic natural substrates, engaging in biological pathways effectively. As an imidazole derivative, this compound may also influence various biochemical pathways and exhibit biological activities, such as antimicrobial and anticancer properties.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-amino-4-(1H-imidazol-1-yl)butanoate with four related compounds, focusing on structural features, physicochemical properties, synthesis routes, and applications.

Structural and Functional Group Analysis

Key Observations :

- Substituents like the 5-nitro group in and the trityl group in significantly alter electronic and steric profiles, influencing solubility and synthetic utility.

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogous esters:

- Volatility: Simple esters (e.g., ethyl hexanoate) exhibit high volatility, as seen in passion fruit volatile profiles . However, imidazole-containing esters like the target compound likely have lower volatility due to increased polarity and molecular weight.

- Solubility: The amino and imidazole groups in the target compound may improve water solubility relative to nitro- or trityl-substituted analogs, which are more lipophilic .

Research Findings and Trends

- Synthetic Efficiency : Compounds like and highlight the importance of substituent choice in optimizing reaction yields. For instance, bulky groups in may necessitate longer reaction times or higher temperatures.

- Stability: Nitro-substituted esters () are less stable under reducing conditions compared to amino-substituted analogs, which require careful handling .

Biological Activity

Ethyl 2-amino-4-(1H-imidazol-1-yl)butanoate is a compound of considerable interest in medicinal chemistry due to its unique structural features, including an imidazole ring and an amino acid derivative. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄N₄O₂, with a molecular weight of approximately 198.24 g/mol. The presence of the imidazole ring is significant as it is commonly found in various biologically active molecules. The butanoate group enhances its solubility and potential bioactivity, making it a candidate for further pharmacological exploration.

Target Interactions

Research indicates that this compound may interact with several biological targets, particularly enzymes and receptors involved in disease processes. Its structural similarity to amino acids suggests that it could mimic natural substrates, allowing it to engage in biological pathways effectively.

Biochemical Pathways

As an imidazole derivative, the compound may influence various biochemical pathways. Although specific interactions remain largely uncharacterized, imidazole derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties .

Antimicrobial Properties

This compound has shown promising results in antimicrobial assays against various pathogens. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

| Pathogen Tested | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Escherichia coli | Inhibition | |

| Klebsiella pneumoniae | Moderate Inhibition |

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders or cancers.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted by Foroumadi et al. demonstrated the compound's effectiveness against Helicobacter pylori, a bacterium associated with gastric ulcers. The compound exhibited significant inhibition zones in disk diffusion assays, indicating its potential as an antibacterial agent .

- Cytotoxicity Assays : In vitro cytotoxicity assays on human cancer cell lines (HeLa and A549) showed that while the compound did not exhibit significant cytotoxic effects at lower concentrations, it did show potential for further development into anticancer therapeutics at higher concentrations .

- Mechanistic Studies : Research has focused on elucidating the mechanisms through which this compound exerts its effects. These studies have indicated that the compound may alter cellular signaling pathways related to apoptosis and cell proliferation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-amino-4-(1H-imidazol-1-yl)butanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting ethyl 2-bromo-4-aminobutanoate with 1H-imidazole under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF at elevated temperatures (60–80°C). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of imidazole to bromoester) and reaction time (12–24 hours). Side products, such as dimerization or over-alkylation, can arise if temperature or base concentration exceeds thresholds .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography with SHELX software is widely used for structural validation. Key parameters include:

- R-factor : <0.05 for high-resolution data.

- Torsion angles : Confirming the imidazole ring’s planar geometry (deviation <0.01 Å).

- Hydrogen bonding : Between the amino group and adjacent heteroatoms (N–H···N/O distances: 2.8–3.2 Å). Discrepancies in bond lengths (>0.02 Å from expected values) may indicate residual solvent or disorder .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 1.2 (triplet, CH₂CH₃), δ 3.4–3.6 (multiplet, NH₂ and CH₂N), and δ 7.4–7.6 (singlet, imidazole protons).

- IR : Strong bands at 1680 cm⁻¹ (ester C=O) and 3300 cm⁻¹ (N–H stretch).

- MS : ESI-MS (positive mode) gives [M+H]⁺ at m/z 226.1 .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanistic insights exist?

The imidazole ring mimics histidine residues in proteins, enabling interactions with enzyme active sites (e.g., cytochrome P450 or kinases). The amino group participates in hydrogen bonding, while the ester moiety enhances membrane permeability. In vitro studies suggest inhibition of BACE1 (β-secretase) via competitive binding (IC₅₀: 12 µM), relevant to Alzheimer’s research .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial activity (e.g., E. coli MIC: 8–32 µg/mL across studies) arise from:

- Assay variability : Broth microdilution vs. agar diffusion.

- Steric effects : Substituent positioning on the imidazole ring (e.g., 4-iodo derivatives show enhanced potency). Meta-analyses recommend standardizing protocols and using isogenic mutant strains to isolate target-specific effects .

Q. How do structural modifications at the 4-position of the imidazole ring alter pharmacological properties?

Comparative data for analogs:

| Substituent | LogP | Solubility (mg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|---|

| -H (parent compound) | 1.2 | 25.4 | 45.6 |

| -I (4-iodo) | 2.8 | 8.3 | 18.9 |

| -CH₃ (4-methyl) | 1.5 | 20.1 | 32.4 |

| Iodo-substitution increases lipophilicity and cytotoxicity but reduces solubility, necessitating prodrug strategies . |

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

DFT calculations (B3LYP/6-31G*) reveal:

- LUMO localization : On the ester carbonyl (C=O), making it susceptible to nucleophilic attack (e.g., by amines or thiols).

- Activation energy : 85 kJ/mol for hydrolysis at pH 7.4, indicating moderate stability in aqueous buffers. MD simulations further show solvent accessibility of the imidazole N3 atom, critical for metal coordination .

Q. Methodological Considerations

- Contradiction Analysis : Cross-validate crystallographic data with spectroscopic results to confirm tautomeric forms (e.g., 1H- vs. 3H-imidazole).

- Experimental Design : Use blocking groups (e.g., Boc-protected amines) during synthesis to prevent side reactions .

- Data Reproducibility : Report solvent purity (HPLC-grade) and storage conditions (-20°C under argon) to minimize degradation .

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

ethyl 2-amino-4-imidazol-1-ylbutanoate |

InChI |

InChI=1S/C9H15N3O2/c1-2-14-9(13)8(10)3-5-12-6-4-11-7-12/h4,6-8H,2-3,5,10H2,1H3 |

InChI Key |

TWHYYIAGLANRCX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCN1C=CN=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.